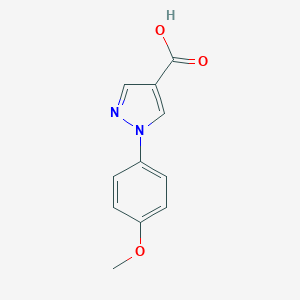

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDPASMCMVABFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470263 | |

| Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-79-6 | |

| Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

Introduction

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core. The pyrazole motif is a prominent scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The carboxylic acid functional group at the 4-position serves as a versatile handle for further chemical modification, making this molecule a valuable building block for the synthesis of more complex pharmaceutical candidates and functional materials.

This guide, intended for researchers and drug development professionals, provides a detailed examination of the primary synthetic pathways to this target molecule. Moving beyond simple procedural lists, it delves into the strategic rationale behind the selection of specific routes and the chemical principles governing each reaction step. We will explore two robust and field-proven strategies: a sequential approach involving the post-synthesis functionalization of a pre-formed pyrazole ring, and a more convergent method that constructs the heterocyclic core with the desired functionality already in place.

Part 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical retrosynthetic analysis to identify key bond disconnections and strategic precursors. For 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, the analysis reveals two primary strategic approaches.

Retrosynthetic Pathways

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A (C4-Functionalization): This is a linear and highly reliable approach. It begins with the synthesis of the core 1-(4-methoxyphenyl)-1H-pyrazole ring. The C4 position, being electron-rich, is then functionalized, typically via a Vilsmeier-Haack formylation to introduce an aldehyde group.[3] A final oxidation step converts the aldehyde to the desired carboxylic acid.[4][5] This strategy offers flexibility, as the pyrazole intermediate is a common starting point for various derivatives.

-

Strategy B (Convergent Cyclization): This strategy is more atom-economical and involves the direct construction of the pyrazole ring using a 1,3-dicarbonyl compound that already contains a precursor to the C4-carboxylic acid, such as an ester group. The cyclocondensation reaction with (4-methoxyphenyl)hydrazine directly yields an ester-substituted pyrazole, which is then hydrolyzed in a final step.[6]

Part 2: Detailed Synthetic Pathways

Pathway I: Synthesis via C4-Formylation and Subsequent Oxidation

This pathway is arguably the most established and versatile method for accessing 4-carboxy pyrazoles. Its stepwise nature allows for the isolation and purification of stable intermediates, ensuring high purity in the final product.

Caption: Workflow for the C4-functionalization pathway (Pathway I).

Step 1: Synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole

The foundational Knorr pyrazole synthesis provides a direct route to the pyrazole core through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8]

-

Causality & Expertise: The choice of 1,3-dicarbonyl is critical. While malondialdehyde is the simplest precursor, it is unstable. Therefore, a protected equivalent such as malondialdehyde tetraethyl acetal is used. The reaction is performed under acidic conditions, which serve two purposes: first, to hydrolyze the acetal in situ to generate the reactive dicarbonyl, and second, to catalyze the condensation and subsequent cyclization/dehydration steps to form the aromatic pyrazole ring.

-

Experimental Protocol:

-

To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add malondialdehyde tetraethyl acetal (1.1 eq).

-

Add concentrated hydrochloric acid (catalytic amount) and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)-1H-pyrazole.

-

Step 2: Vilsmeier-Haack Formylation

This reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings.[9][10][11]

-

Causality & Expertise: The Vilsmeier reagent, a chloroiminium salt, is pre-formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). It acts as a mild electrophile. The pyrazole ring, particularly the C4 position, is sufficiently nucleophilic to attack the Vilsmeier reagent, leading to electrophilic substitution.[3] A subsequent aqueous workup hydrolyzes the resulting iminium intermediate to the aldehyde.

-

Experimental Protocol:

-

In a flask cooled to 0 °C under an inert atmosphere, add phosphorus oxychloride (3.0 eq) dropwise to anhydrous dimethylformamide (DMF) (5.0 eq). Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-(4-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the pre-formed reagent.

-

Allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide until it is basic (pH > 8), which will cause the product to precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

-

Step 3: Oxidation to Carboxylic Acid

The final step involves the oxidation of the aldehyde functional group.

-

Causality & Expertise: A strong oxidizing agent like potassium permanganate (KMnO₄) is effective for this transformation.[4] The reaction is typically run in an aqueous acetone or pyridine solution. The permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, indicating reaction progress. Alternatively, modern catalytic methods, such as using a vanadium catalyst with hydrogen peroxide, offer a milder and often cleaner conversion.[5][12]

-

Experimental Protocol (KMnO₄ Method):

-

Dissolve the 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

-

Slowly add a solution of potassium permanganate (KMnO₄) (2.0-2.5 eq) in water, maintaining the temperature below 30 °C.

-

Stir the mixture at room temperature until the purple color of the permanganate has disappeared, and a brown precipitate of MnO₂ has formed.

-

Filter the mixture to remove the MnO₂, washing the filter cake with hot water.

-

Combine the filtrates, cool in an ice bath, and acidify with concentrated HCl until the pH is ~2-3.

-

The product will precipitate as a solid. Collect it by filtration, wash with cold water, and dry to obtain 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

-

Pathway II: Synthesis via Convergent Cyclocondensation

This pathway is more efficient, forming the functionalized pyrazole core in a single key step. Its success hinges on the availability of the appropriate C4-functionalized 1,3-dicarbonyl precursor.

Caption: Workflow for the convergent cyclization pathway (Pathway II).

Step 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

-

Causality & Expertise: This reaction is a powerful variation of the Knorr synthesis. Diethyl 2-(ethoxymethylene)malonate serves as the three-carbon electrophilic partner. The (4-methoxyphenyl)hydrazine acts as the bidentate nucleophile. The reaction proceeds via initial nucleophilic attack by the hydrazine, followed by intramolecular cyclization and elimination of ethanol and water to form the aromatic pyrazole ring directly functionalized with an ester group at the C4 position. A similar strategy has been documented for related structures.[6]

-

Experimental Protocol:

-

Combine (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq), diethyl 2-(ethoxymethylene)malonate (1.05 eq), and anhydrous potassium carbonate (1.5 eq) in absolute ethanol.

-

Heat the mixture to reflux and stir for 12-20 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

A solid precipitate will form. Collect the solid by filtration and wash with water.

-

Recrystallize the crude solid from ethanol to yield pure ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.

-

Step 2: Saponification of the Ester

This is a standard transformation to convert the ester into the target carboxylic acid.

-

Causality & Expertise: Saponification is the base-mediated hydrolysis of an ester. Sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidification step is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid.

-

Experimental Protocol:

-

Suspend the ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, until the starting material is consumed (monitored by TLC).

-

Cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution with 2M hydrochloric acid until the pH is ~2-3.

-

Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

-

Part 3: Data Summary and Strategic Comparison

| Parameter | Pathway I: C4-Functionalization | Pathway II: Convergent Cyclization |

| Number of Steps | 3 | 2 |

| Key Intermediates | 1-(4-methoxyphenyl)-1H-pyrazole, 4-formyl derivative | Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |

| Typical Overall Yield | Moderate (30-50%) | Good (50-70%) |

| Key Reagents | Malondialdehyde acetal, POCl₃, DMF, KMnO₄ | Diethyl 2-(ethoxymethylene)malonate, NaOH |

| Pros | - High reliability and well-documented steps. - Versatile common intermediate. | - Higher overall efficiency and atom economy. - Fewer purification steps. |

| Cons | - Longer reaction sequence. - Use of hazardous reagents (POCl₃, KMnO₄). | - Requires a more specialized and expensive starting material. |

Expert Recommendation: For exploratory and small-scale synthesis where flexibility is key, Pathway I is often preferred due to the commercial availability of precursors and the utility of the pyrazole intermediate for other targets. For process development and large-scale synthesis, Pathway II is superior due to its higher efficiency and fewer steps, provided the functionalized malonate starting material is readily accessible or can be synthesized economically.

Part 4: Conclusion

The synthesis of 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid can be accomplished effectively through multiple high-quality synthetic routes. The choice between a sequential functionalization strategy (Pathway I) and a convergent cyclization approach (Pathway II) is dictated by factors such as scale, cost, availability of starting materials, and the specific goals of the research program. Both pathways are built on fundamental, well-understood organic reactions and provide reliable access to this valuable chemical building block. By understanding the underlying chemical principles and procedural details of each route, researchers can confidently select and execute the optimal synthesis for their needs.

References

-

El-Sayed, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 639. [Link]

-

Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]

-

PrepChem. (2023). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

-

J&K Scientific. Knorr Pyrazole Synthesis. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Journal of the Serbian Chemical Society, 77(1), 13-44. [Link]

-

Reddy, T. J., et al. (2011). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Synthetic Communications, 41(14), 2156-2162. [Link]

- Lokhande, P. D., et al. (2007). Vilsmeier-Haack reaction of some active methylene compounds. Indian Journal of Chemistry, 46B, 137-141. [Referenced in multiple reviews, specific URL not available]

-

Abdel-Wahab, B. F., et al. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. Journal of Chemical Research, 38(11), 636-643. [Link]

- Kira, M. A., et al. (1969). The Vilsmeier-Haack Reaction with Acetophenone Phenylhydrazone. Tetrahedron Letters, 10(10), 803-804. [Referenced in multiple reviews, specific URL not available]

-

Cottineau, B., et al. (2002). Substituted pyrazole-4-carboxylic acid derivatives as new antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 12(15), 2105-2108. [Link]

-

Sahu, J. K., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-42. [Link]

-

YouTube. (2019). Synthesis of Pyrazoles. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemmethod.com [chemmethod.com]

- 12. Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes-MedSci.cn [medsci.cn]

The Multifaceted Biological Activities of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive exploration of a specific, highly promising subclass: 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives. We delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) across a spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This document synthesizes data from peer-reviewed literature to offer field-proven insights, supported by detailed experimental protocols, data summaries, and workflow visualizations. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics based on the pyrazole framework.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—is among the most versatile and significant.[1][4] Its derivatives are known to exhibit a wide array of pharmacological effects, including analgesic, antipyretic, anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8] The commercial success of pyrazole-based drugs like Celecoxib, a selective COX-2 inhibitor, underscores the therapeutic potential of this scaffold.[1][5]

This guide focuses specifically on derivatives featuring a 1-(4-methoxyphenyl) group and a 4-carboxylic acid (or related functional group) on the pyrazole core. The methoxyphenyl group often enhances lipophilicity and can form crucial hydrophobic and hydrogen bond interactions within biological targets. The carboxylic acid moiety provides a key site for interaction with enzyme active sites and can be readily modified to create esters, amides, and other derivatives to fine-tune the molecule's physicochemical and pharmacological properties. Understanding the interplay between these structural features is critical for designing next-generation therapeutic agents.

Core Biological Activities and Mechanisms of Action

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Mechanism of Action: Many 1-(4-methoxyphenyl)-1H-pyrazole derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by blocking the active site of COX enzymes. The pyrazole scaffold, particularly when appropriately substituted, can mimic the binding of arachidonic acid. The selectivity for COX-2 over COX-1 is a key objective in modern NSAID design to reduce gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1] Derivatives of this class have shown promise as selective COX-2 inhibitors, a property enhanced by specific structural features.[1][10]

Caption: COX-2 selective inhibition by pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights:

-

The 1-phenyl ring (in this case, 4-methoxyphenyl) is crucial for activity, often fitting into a hydrophobic pocket of the COX-2 active site.

-

The 4-carboxylic acid or its ester/amide derivatives can form hydrogen bonds with key amino acid residues (e.g., Arginine, Tyrosine) at the entrance of the enzyme's active site.

-

Substituents on the phenyl rings can modulate selectivity and potency. Electron-withdrawing groups, for example, can enhance activity.[10]

Table 1: Representative Anti-inflammatory Activity Data

| Compound ID | Modification | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Celecoxib | Pyrazole Core | COX-2 | 0.04 | [1] |

| Pyrazole-Thiazole Hybrid | Dual Inhibitor | COX-2 / 5-LOX | 0.03 / 0.12 | [1] |

| 3,5-diarylpyrazole | Pd-coupled synthesis | COX-2 | 0.01 |[1] |

Antimicrobial Activity: A Broad-Spectrum Approach

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[5][8][11][12]

Mechanism of Action: The precise mechanisms are varied and can depend on the specific derivative and microbial target. Potential mechanisms include inhibition of essential enzymes involved in cell wall synthesis, disruption of microbial DNA replication, or interference with metabolic pathways. The lipophilic nature of the scaffold allows for effective penetration of microbial cell membranes.

Spectrum of Activity:

-

Antibacterial: Activity has been noted against pathogens such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.[4][5][12]

-

Antifungal: Inhibitory effects have been observed against Candida albicans, Aspergillus niger, and other pathogenic fungi.[4][5][11]

Table 2: Representative Antimicrobial Activity Data (MIC, µg/mL)

| Compound ID | Organism | MIC (µg/mL) | Standard Drug (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| Compound 3 | E. coli (Gram -) | 0.25 | Ciprofloxacin (0.5) | [5] |

| Compound 4 | S. epidermidis (Gram +) | 0.25 | Ciprofloxacin (4.0) | [5] |

| Compound 2 | A. niger (Fungus) | 1.0 | Clotrimazole (Std.) | [5] |

| Pyrazole 24 | S. aureus | 16 | - |[12] |

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

The antiproliferative properties of pyrazole derivatives make them a compelling scaffold for the development of novel anticancer agents.[13][14][15] Derivatives of 1-(4-methoxyphenyl)-1H-pyrazole have shown cytotoxicity against various human cancer cell lines.

Mechanism of Action: The anticancer effects are often multifactorial and can include:

-

Enzyme Inhibition: A key mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9.[13] CDKs are critical regulators of the cell cycle, and their inhibition leads to cell cycle arrest and prevents cancer cell proliferation.

-

Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) by modulating various signaling pathways.

-

COX-2 Inhibition: As many cancers overexpress COX-2, the anti-inflammatory properties of these compounds can also contribute to their anticancer effects by reducing tumor-associated inflammation.[13]

Table 3: Representative Anticancer Activity Data

| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 9a | Hela (Cervical) | IC50 | 2.59 | [13] |

| 14g | Hela (Cervical) | IC50 | 3.14 | [13] |

| 4c | SW-620 (Colon) | GI50 | 0.52 | [16] |

| 4c | HOP-92 (Lung) | GI50 | 0.72 |[16] |

Other Key Biological Activities: Enzyme Inhibition

Beyond the major areas above, these derivatives have been identified as potent inhibitors of other clinically relevant enzymes.

-

Xanthine Oxidase (XOR) Inhibition: XOR is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Pyrazole-4-carboxylic acid derivatives have emerged as potent XOR inhibitors, with some compounds showing efficacy comparable to the marketed drug Febuxostat.[17][18]

-

Carbonic Anhydrase (CA) Inhibition: CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers. Sulfonamide-bearing pyrazole derivatives have been investigated as CA inhibitors.[19]

Synthesis and Experimental Protocols

The synthesis of 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid derivatives can be achieved through several established synthetic routes. A common and versatile method involves the reaction of a hydrazine with a β-ketoester or a related three-carbon synthons, often followed by functional group manipulations.

Caption: General workflow for synthesis of target compounds.

Protocol 3.1: Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

This protocol is adapted from established literature procedures for synthesizing the core pyrazole scaffold.[20]

Materials:

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Ethyl (ethoxymethylene)cyanoacetate

-

Potassium carbonate (K₂CO₃)

-

Ethanol (absolute)

-

Ice water

-

Standard reflux apparatus, magnetic stirrer, filtration equipment

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g).

-

Solvent Addition: Add 200 mL of absolute ethanol to the flask.

-

Reflux: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 20 hours, cool the reaction mixture to room temperature.

-

Precipitation: Pour the cooled mixture slowly into a beaker containing ice water. A solid precipitate should form.

-

Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water.

-

Purification: Dry the collected solid. Recrystallize the crude product from ethanol to afford the pure 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.[20]

Protocol 3.2: In-vitro Anticancer MTT Assay

This is a standard colorimetric assay for assessing the cytotoxic effect of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well microplates, multichannel pipette, incubator, microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Computational Studies in Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for pyrazole derivatives.[21] Techniques like molecular docking provide critical insights into how these molecules bind to their protein targets.

Workflow and Rationale:

-

Target Identification & Preparation: A high-resolution crystal structure of the target protein (e.g., COX-2, CDK2) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of the pyrazole derivative is built and energy-minimized using computational chemistry software.

-

Binding Mode Analysis: The predicted binding pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. This analysis helps explain the observed SAR and guides the design of more potent analogs.

Caption: Logical workflow for a molecular docking study.

Conclusion and Future Perspectives

Derivatives of 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid represent a highly versatile and therapeutically promising class of compounds. The accumulated evidence robustly demonstrates their potential as anti-inflammatory, antimicrobial, and anticancer agents, often acting through well-defined mechanisms such as the inhibition of key enzymes like COX-2, CDKs, and Xanthine Oxidase.

The future of research in this area lies in:

-

Lead Optimization: Leveraging the SAR and computational insights discussed herein to design second-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

Multi-Targeting Agents: Exploring the potential to design single molecules that can modulate multiple targets simultaneously (e.g., dual COX/5-LOX inhibitors or CDK/VEGFR inhibitors) to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.

-

Exploration of New Therapeutic Areas: Investigating the activity of this scaffold against other disease targets, including those involved in neurodegenerative and metabolic disorders.

This guide provides a foundational framework for these future endeavors, consolidating the current knowledge and offering practical methodologies to accelerate the journey from chemical synthesis to clinical application.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: )

- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )

- The MICs of antibacterial activity of the newly synthesized pyrazole deriv

- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (URL: )

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC - PubMed Central. (URL: )

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: )

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: )

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: )

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )

- Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC - NIH. (URL: )

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)

- Discovery of 1-(4-cyanopyrimidin-2-yl)

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. - Allied Academies. (URL: )

- 1H–pyrazole–3–carboxylic acid: Experimental and comput

- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… - OUCI. (URL: )

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (URL: )

- Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed. (URL: )

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meddocsonline.org [meddocsonline.org]

- 13. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. srrjournals.com [srrjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. alliedacademies.org [alliedacademies.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. prepchem.com [prepchem.com]

- 21. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]

Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] Leveraging foundational spectroscopic principles and data from closely related structural analogs, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies detailed herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of novel organic molecules. Each section explains the causality behind experimental choices and provides a self-validating interpretation of the results, ensuring scientific integrity and reproducibility.

Molecular Structure and Overview

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid possesses a core pyrazole ring substituted at the N1 position with a methoxyphenyl group and at the C4 position with a carboxylic acid. This substitution pattern dictates the electronic environment of each atom, which is directly probed by the spectroscopic techniques discussed. Understanding this structure is fundamental to interpreting the resulting spectra.

Figure 1: Molecular structure of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and electronic environment of each part of the structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the pyrazole ring, the methoxyphenyl group, the methoxy substituent, and the carboxylic acid proton. The symmetry of the para-substituted phenyl ring results in a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Cited Observations |

|---|---|---|---|---|

| ~12.5 - 13.0 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its resonance is typically observed above 10 ppm.[2] |

| ~8.60 | singlet | 1H | H5 (Pyrazole) | Pyrazole protons are deshielded due to the aromatic nature of the ring. The H5 proton is adjacent to the nitrogen atom attached to the phenyl ring. |

| ~8.10 | singlet | 1H | H3 (Pyrazole) | The H3 proton is adjacent to the second nitrogen atom. Its chemical environment is distinct from H5, leading to a separate singlet. |

| ~7.75 | doublet (J ≈ 9.0 Hz) | 2H | H2', H6' (Phenyl) | These protons are ortho to the pyrazole ring and are deshielded. They appear as a doublet due to coupling with H3' and H5'. Similar systems show these signals in the 7.5-7.8 ppm range.[3] |

| ~7.10 | doublet (J ≈ 9.0 Hz) | 2H | H3', H5' (Phenyl) | These protons are ortho to the electron-donating methoxy group, causing them to be more shielded than H2'/H6'. They appear as a doublet due to coupling.[3] |

| ~3.85 | singlet | 3H | OCH₃ | The protons of the methoxy group are shielded and appear as a sharp singlet, a characteristic signal for this functional group.[3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with the carbonyl carbon of the carboxylic acid being the most deshielded.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Cited Observations |

|---|---|---|

| ~163.0 | C OOH | The carbonyl carbon of a carboxylic acid is strongly deshielded and typically resonates in the 160-180 ppm range. |

| ~159.5 | C4' (Phenyl) | This carbon is directly attached to the electron-donating oxygen of the methoxy group, causing a significant downfield shift.[3] |

| ~142.0 | C5 (Pyrazole) | Aromatic carbons in heterocyclic rings appear in this region. |

| ~135.0 | C3 (Pyrazole) | The chemical shift is influenced by the adjacent nitrogen atoms. |

| ~132.0 | C1' (Phenyl) | This is the ipso-carbon attached to the pyrazole nitrogen. |

| ~126.0 | C2', C6' (Phenyl) | These carbons are adjacent to the pyrazole-substituted carbon. |

| ~115.0 | C3', C5' (Phenyl) | These carbons are shielded by the electron-donating effect of the para-methoxy group.[3] |

| ~112.0 | C4 (Pyrazole) | This carbon is attached to the electron-withdrawing carboxylic acid group. |

| ~55.6 | OC H₃ | The carbon of the methoxy group is highly shielded and consistently appears around 55-56 ppm.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3100 | Medium | C-H stretch | Aromatic (Pyrazole & Phenyl) |

| ~2950 | Medium | C-H stretch | Aliphatic (Methoxy) |

| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1610, 1515 | Strong to Medium | C=C stretch | Aromatic Rings |

| ~1250 | Strong | C-O stretch | Aryl Ether (Methoxy) |

The most diagnostic feature in the IR spectrum is the extremely broad O-H stretching band from 3300 to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid and often overlaps with the C-H stretching bands.[4] This, combined with the sharp and intense C=O stretch around 1700 cm⁻¹, provides definitive evidence for the carboxylic acid moiety. The C=C stretching vibrations confirm the presence of the aromatic pyrazole and phenyl rings.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₁H₁₀N₂O₃), the exact mass is 218.0691 Da.

-

Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 218.0764. Depending on the ionization technique (e.g., ESI, APCI), sodium adducts [M+Na]⁺ may also be observed.[3]

-

Key Fragmentation: Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the methoxy group (-OCH₃, 31 Da), leading to significant daughter ions that can be used to confirm the structure.

Experimental Protocols & Workflow

The acquisition of high-quality spectroscopic data relies on standardized and well-controlled experimental procedures.

General Experimental Workflow

Figure 2: Standardized workflow for the spectroscopic characterization of an organic compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 500 MHz).[6]

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters should be used, ensuring a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and integration.

ATR-FTIR Spectroscopy Protocol

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. Identify and label the wavenumbers of significant absorption peaks.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and preserving the molecular ion.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical calculated mass to confirm the elemental composition.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy provides definitive evidence for the key carboxylic acid and aryl ether functional groups. Finally, HRMS confirms the molecular formula and weight. This integrated spectroscopic approach represents a robust and essential methodology in modern chemical research, ensuring the identity and purity of synthesized compounds.

References

- Vertex AI Search. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.

- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.

- Semantic Scholar. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole.

- PubChem - NIH. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937.

- LibreTexts. Infrared (IR) Spectroscopy.

- Chem-Impex. 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

- SpectraBase. 1H-Pyrazole-4-carboxylic acid, 3-amino-5-(4-methoxyphenyl)-, ethyl ester.

- SpectraBase. 1H-Pyrazole-4-carboxylic acid, 3-[3-[(3-methoxyphenyl)methoxy]phenyl]-5-methyl-, methyl ester - Optional[FTIR] - Spectrum.

- American Chemical Society. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se.

- Matrix Fine Chemicals. 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | CAS 187998-64-7.

- ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- Royal Society of Chemistry. Spectra and physical data of (A2).

Sources

An In-depth Technical Guide to the Therapeutic Targets of Methoxyphenyl Pyrazole Compounds

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved therapeutics.[1][2] The introduction of a methoxyphenyl moiety to this privileged structure often enhances pharmacological properties, contributing to improved potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the key therapeutic targets of methoxyphenyl pyrazole compounds. We will delve into the mechanistic intricacies of their interactions with major protein classes, including cyclooxygenase enzymes, protein kinases, and G-protein coupled receptors. Furthermore, this guide offers detailed, field-proven experimental protocols for target validation and characterization, designed for researchers, scientists, and drug development professionals. Our objective is to synthesize technical accuracy with practical insights, fostering a deeper understanding of this versatile chemical class and its potential in modern drug discovery.

Introduction: The Methoxyphenyl Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[3] This structural motif is found in a wide array of pharmacologically active agents, including anti-inflammatory drugs like celecoxib, antipsychotics, and analgesics.[4] The versatility of the pyrazole core allows for substitutions that can fine-tune its biological activity. The incorporation of a methoxyphenyl group is a common and effective strategy in medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor and influence the compound's electronic properties and conformation, which in turn can lead to more specific and potent interactions with biological targets. This guide will illuminate the key molecular targets that have been successfully modulated by this promising class of compounds.

Cyclooxygenase (COX) Enzymes: A Paradigm of Selective Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for anti-inflammatory therapies.[5] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5]

Mechanism of Action

Methoxyphenyl pyrazole compounds, most notably celecoxib, are designed to selectively inhibit the COX-2 isoform over the constitutively expressed COX-1, which is involved in maintaining gastric mucosal integrity.[5] This selectivity is attributed to the structural differences in the active sites of the two enzymes. The active site of COX-2 is larger and has a side pocket that can accommodate the bulky side groups of selective inhibitors. The methoxyphenyl group of these pyrazole compounds often orients to fit within this hydrophobic pocket, leading to potent and selective inhibition.

Experimental Validation: COX-1/COX-2 Inhibition Assay

A common method to determine the inhibitory activity and selectivity of compounds against COX isoforms is the in vitro enzyme inhibition assay.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. Arachidonic acid is used as the natural substrate.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A reaction buffer containing the COX enzyme (either COX-1 or COX-2) is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then stopped by the addition of a quenching solution (e.g., 1 M HCl).

-

-

Detection: The product of the reaction, prostaglandin E2 (PGE2), is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[6]

-

Data Analysis: The concentration of PGE2 produced is plotted against the compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated using non-linear regression analysis. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Data Summary: COX-2 Inhibitory Activity of Representative Pyrazole Compounds

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 2.16 | >20 | >9.26 | [6] |

| Compound 5f | 1.50 | 14.34 | 9.56 | [6] |

| Compound 6f | 1.15 | 9.56 | 8.31 | [6] |

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 inhibition.

Protein Kinases: Targeting Dysregulated Signaling in Cancer

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[7] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7][8] Methoxyphenyl pyrazole derivatives have emerged as potent inhibitors of various protein kinases.[8][9]

Key Kinase Targets and Mechanisms of Action

-

Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K-Akt-mTOR signaling pathway, which governs cell survival, proliferation, and metabolism.[8] Certain methoxyphenyl pyrazole compounds act as ATP-competitive inhibitors of Akt, blocking its downstream signaling and inducing apoptosis in cancer cells.[8]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These are receptor tyrosine kinases that are crucial for tumor growth and angiogenesis.[9][10] Methoxyphenyl pyrazole derivatives have been designed to target the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways.[9]

-

Mitogen-Activated Protein Kinases (MAPK): The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[11] Pyrazole derivatives have been developed as inhibitors of key kinases in this pathway, such as ERK.[11]

-

Casein Kinase 2 (CSNK2A): This is a serine/threonine kinase that is involved in cell growth and proliferation and has been identified as a target for antiviral therapies.[12] Methoxyphenyl pyrazole analogs have been developed as inhibitors of CSNK2A.[12]

Signaling Pathway: PI3K-Akt-mTOR

Caption: Inhibition of the PI3K-Akt-mTOR pathway.

Experimental Validation: In Vitro Kinase Inhibition Assay

A widely used method for determining the potency of kinase inhibitors is the in vitro kinase assay, often utilizing a fluorescence-based readout.

Protocol:

-

Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: As described for the COX assay.

-

Assay Procedure:

-

In a 96- or 384-well plate, add the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Analysis: The luminescence signal is measured, and IC50 values are calculated by plotting the signal against the compound concentration.

G-Protein Coupled Receptors (GPCRs): Allosteric Modulation

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[13] Instead of directly competing with the endogenous ligand at the orthosteric site, some methoxyphenyl pyrazole compounds act as allosteric modulators.[14][15] They bind to a topographically distinct site on the receptor, thereby modulating the affinity or efficacy of the endogenous ligand.[15]

Mechanism of Allosteric Modulation

Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral.[15]

-

PAMs potentiate the effect of the endogenous agonist.

-

NAMs inhibit the effect of the endogenous agonist. This approach offers several advantages, including higher subtype selectivity and a more nuanced control over receptor signaling.[14] For example, pyrazole-containing compounds have been investigated as NAMs of the corticotropin-releasing factor 1 (CRF1) receptor, a target for anxiety and depression.[16]

Experimental Validation: Functional Cell-Based Assays

Functional assays are essential to characterize the effects of allosteric modulators on GPCR signaling.

Protocol: Calcium Flux Assay

This assay is suitable for Gq-coupled GPCRs that signal through the release of intracellular calcium.

-

Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure:

-

Plate the dye-loaded cells in a 96- or 384-well plate.

-

Add the test compound (potential allosteric modulator) and incubate.

-

Add a sub-maximal concentration of the endogenous agonist.

-

Measure the fluorescence signal over time using a fluorescence plate reader.

-

-

Data Analysis:

-

For a PAM, an increase in the agonist-induced fluorescence signal will be observed in the presence of the compound.

-

For a NAM, a decrease in the agonist-induced signal will be observed.

-

Dose-response curves are generated to determine the EC50 (for PAMs) or IC50 (for NAMs) of the modulator.

-

Logical Diagram of Allosteric Modulation

Caption: Allosteric modulation of a GPCR.

Other Notable Therapeutic Targets

The therapeutic potential of methoxyphenyl pyrazole compounds extends beyond the major classes discussed above.

-

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[17] Pyrazole-based compounds have been developed as Hsp90 inhibitors, leading to the degradation of these client proteins and exhibiting potent anticancer activity.[17]

-

Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease.[18] Pyrazoline derivatives, a related class of compounds, have shown significant AChE inhibitory activity, suggesting a potential therapeutic avenue for methoxyphenyl pyrazoles in neurodegenerative disorders.[18][19]

Conclusion and Future Perspectives

Methoxyphenyl pyrazole compounds represent a highly versatile and pharmacologically significant scaffold in modern drug discovery. Their ability to potently and often selectively interact with a wide range of therapeutic targets, including enzymes like COX-2 and protein kinases, as well as GPCRs, underscores their importance. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and target biology, holds immense promise for the development of novel therapeutics for a multitude of diseases. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to advance this exciting field.

References

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.).

- Biologically active pyrazole deriv

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). NIH.

- Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals. (2025). PMC.

- Allosteric Modulators of Class B G-Protein-Coupled Receptors. (n.d.). PMC - PubMed Central.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener

- 3-(4-Methoxyphenyl)pyrazole. (n.d.). Chem-Impex.

- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). PubMed.

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). MDPI.

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central.

- New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

- Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.).

- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry.

- The designed pyrazole-based target compounds. (n.d.).

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences.

- Discovery and development of pyrazole-scaffold Hsp90 inhibitors. (n.d.). PubMed.

- Development of allosteric modulators of GPCRs for tre

- Allosteric modulators of GPCRs: a novel approach for the tre

- (PDF) Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors - Drug-Target Interactions. (2018).

- Tools for GPCR drug discovery. (n.d.). PMC - NIH.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijmphs.com [ijmphs.com]

- 12. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric Modulators of Class B G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Silico Modeling of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

Abstract

This guide provides a comprehensive, technically detailed framework for the in silico analysis of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Many of these effects are mediated through the inhibition of key enzymes such as Cyclooxygenase-2 (COX-2).[1][4][5][6] Leveraging computational tools allows for an efficient, high-throughput preliminary assessment of this molecule's potential as a therapeutic agent. This document outlines a structured, multi-step in silico workflow, from ligand preparation and target selection to molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented with the underlying scientific rationale to ensure that the experimental design is not only methodologically sound but also contextually relevant. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational modeling to accelerate early-phase drug discovery.

Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several commercially approved drugs.[1][6] The specific compound, 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, possesses structural motifs—a pyrazole core, a methoxyphenyl group, and a carboxylic acid function—that suggest a potential for targeted biological activity. For instance, the general structure shares features with known selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][4][5]

In silico modeling provides a powerful, resource-efficient approach to:

-

Predict potential biological targets.

-

Elucidate the likely binding mode and affinity of the molecule to its target.

-

Assess the stability of the ligand-protein complex.

-

Evaluate its drug-likeness and pharmacokinetic profile.

By front-loading the discovery process with these computational analyses, researchers can prioritize molecules with the highest probability of success for subsequent, resource-intensive in vitro and in vivo validation. This guide establishes a robust workflow to derive meaningful, actionable data for the title compound.

The In Silico Modeling Workflow: A Strategic Overview

The comprehensive analysis of a small molecule like 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid requires a multi-faceted computational approach. The workflow is designed to be sequential, where the output of one stage informs the input of the next, creating a logical and scientifically rigorous cascade of analyses.

Caption: Overall workflow for the in silico analysis of the target compound.

Detailed Methodologies and Protocols

Ligand Preparation

Causality: The starting point for any in silico study is an accurate, low-energy three-dimensional representation of the ligand. A 2D structure is insufficient as molecular interactions are governed by 3D geometry. Energy minimization is performed to find the most stable conformation of the molecule, which is crucial for accurate docking results.

Protocol 3.1: Ligand 3D Structure Generation and Optimization

-

Obtain 2D Structure: Draw the structure of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, retrieve its structure from a database such as PubChem.

-

Convert to 3D: Use the software's built-in tools to generate a 3D structure.

-

Energy Minimization:

-

Assign appropriate partial charges using a force field like Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF).

-

Perform energy minimization using a suitable algorithm (e.g., Steepest Descent followed by Conjugate Gradient) to achieve a stable, low-energy conformation.

-

Save the optimized structure in a format suitable for docking, such as .mol2 or .pdbqt, which preserves 3D coordinates and charge information.[7]

-

Target Identification and Preparation

Causality: The selection of a biologically relevant protein target is paramount. Based on extensive literature on pyrazole derivatives, Cyclooxygenase-2 (COX-2) is a highly plausible target for anti-inflammatory action.[1][4][5][6] For docking, the protein structure must be "cleaned" to remove non-essential molecules (like water) and prepared by adding hydrogen atoms, which are critical for forming hydrogen bonds but are often absent in crystal structures.[7][8][9]

Protocol 3.2: COX-2 Receptor Preparation

-

Select PDB Structure: Choose a high-resolution X-ray crystal structure of human COX-2 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable example is PDB ID: 5KIR, which is a complex of COX-2 with celecoxib, a pyrazole-based inhibitor.

-

Clean the PDB File:

-

Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[9][10]

-

Remove all water molecules and any co-solvents or ions not essential for catalytic activity.[7]

-

Isolate the protein chain(s) of interest. If the protein is a homodimer, a single chain is typically sufficient for docking.

-

Separate the co-crystallized ligand (celecoxib in this case) and save it in a separate file for later use in docking validation.

-

-

Prepare the Receptor:

-

Add polar hydrogen atoms to the protein, as these are crucial for defining the hydrogen-bonding network.[9]

-

Assign partial charges (e.g., Gasteiger charges) to all protein atoms.

-

Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina.

-

Molecular Docking

Causality: Molecular docking predicts the preferred orientation and position of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a "docking score" or binding energy.[11][12] The process involves sampling many possible conformations of the ligand within the binding site and scoring each one.[11] A validation step is essential to ensure the chosen docking parameters can accurately reproduce a known binding pose.[13]

Protocol 3.3: Molecular Docking with AutoDock Vina

-

Validation Step (Self-Validating System):

-

Objective: To confirm that the docking protocol can accurately replicate the experimentally determined binding pose.

-

Procedure: Re-dock the extracted co-crystallized ligand (celecoxib) back into the binding site of COX-2.

-

Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol is reliable.[13]

-

-

Define the Search Space (Grid Box):

-

Center the grid box on the active site, typically defined by the position of the co-crystallized ligand.

-

Ensure the box dimensions are large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.

-

-

Perform Docking:

-

Use the prepared ligand file (1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid) and the prepared receptor file (COX-2).

-

Run AutoDock Vina, which will generate a set of possible binding poses ranked by their docking scores (in kcal/mol). The more negative the score, the more favorable the predicted binding affinity.[14]

-

-

Analyze Results:

-

Visualize the top-ranked pose in a molecular viewer.

-

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the binding site.

-

Molecular Dynamics (MD) Simulation

Causality: While docking provides a static snapshot of the binding event, MD simulations assess the dynamic stability of the ligand-protein complex over time in a simulated physiological environment (water, ions).[15] This step is crucial for validating the docking results, as a high-scoring but unstable complex is unlikely to be a viable drug candidate. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify stability.

Protocol 3.4: MD Simulation using GROMACS

Caption: Step-by-step workflow for a typical GROMACS MD simulation.

-

System Preparation:

-

Solvation and Ionization:

-

Place the complex in a periodic water box.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge, which is necessary for accurate electrostatic calculations.[16]

-

-

Energy Minimization: Perform energy minimization on the solvated system to relax the structure and remove any bad contacts.

-

Equilibration:

-

Perform a two-step equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.[16][18]

-

Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[16][18]

-

-

Production MD: Run the production simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis:

-

RMSD: Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium.

-

RMSF: Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

-

ADMET Prediction

Causality: A potent molecule is useless as a drug if it cannot reach its target in the body or is toxic.[19] ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound.[19][20] This early assessment helps to flag potential liabilities, such as poor absorption or potential toxicity, saving significant resources down the line.

Protocol 3.5: ADMET Profiling using Web-Based Tools

-

Input Structure: Submit the SMILES (Simplified Molecular Input Line Entry System) string of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid to the server.

-

Analyze Properties: Evaluate the key predicted parameters against generally accepted ranges for oral bioavailability. A primary filter is Lipinski's Rule of Five.

-

Synthesize Data: Compile the predictions into a summary table for easy interpretation.

Data Presentation and Interpretation

Quantitative data from each stage of the workflow should be summarized for clarity and comparative analysis.

Table 1: Molecular Docking and MD Simulation Summary (Hypothetical Data)

| Parameter | Value | Interpretation |

| Docking Score (vs. COX-2) | -9.5 kcal/mol | Strong predicted binding affinity. |

| Key Interacting Residues | Arg513, Tyr385, Ser530 | Hydrogen bonding and hydrophobic interactions anchor the ligand in the active site. |

| MD: Average Ligand RMSD | 1.8 Å | The ligand remains stably bound in the pocket throughout the simulation. |

| MD: Stable H-Bonds | Arg513 (persistent) | A strong, stable hydrogen bond contributes significantly to binding affinity. |

Table 2: Predicted ADMET Properties (Hypothetical Data)

| Property | Predicted Value | Acceptable Range | Implication |

| Molecular Weight | 246.24 g/mol | < 500 | Favorable (Lipinski's Rule) |

| LogP (Lipophilicity) | 2.8 | -0.4 to +5.6 | Optimal for absorption and solubility balance. |

| H-Bond Donors | 1 | ≤ 5 | Favorable (Lipinski's Rule) |

| H-Bond Acceptors | 4 | ≤ 10 | Favorable (Lipinski's Rule) |

| GI Absorption | High | High | Good potential for oral bioavailability. |

| BBB Permeant | No | No | Low risk of CNS side effects. |

| Ames Toxicity | Non-toxic | Non-toxic | Low mutagenicity risk. |

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in silico workflow for the comprehensive evaluation of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The hypothetical results from this workflow—strong and stable binding to COX-2 and a favorable ADMET profile—suggest that this compound is a promising candidate for further investigation.